Baseline Inhibitory Activity: Reported IC50 Value for 2-Amino-N-benzyl-4-phenylthiophene-3-carboxamide
A reported IC50 value provides a quantitative baseline for the compound's activity, allowing for direct comparison with more potent analogs in the same chemical series. The compound exhibits an IC50 of 28 µM in an unspecified assay [1]. While this potency is modest compared to optimized leads, it serves as a critical reference point for SAR studies, particularly when evaluating the impact of N-benzyl substitution on target engagement .
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 28 µM |
| Comparator Or Baseline | N-benzyl-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzo[b]thiophene-3-carboxamide (IC50 = 0.395 µM) [2]; 2-amino-5-phenylthiophene-3-carboxamide (IC50 = 1.9 µM) [3]; Optimized VEGFR-2 inhibitor 14d (IC50 = 0.191 µM) [4] |
| Quantified Difference | Approximately 70-fold less potent than a 0.395 µM inhibitor; approximately 15-fold less potent than a 1.9 µM inhibitor. |
| Conditions | Unspecified assay; cross-study comparison. |
Why This Matters
This IC50 value establishes a quantitative activity threshold, enabling researchers to assess whether subsequent structural modifications (e.g., to the benzyl or phenyl rings) enhance or diminish potency, which is fundamental to lead optimization.
- [1] Southan C. Comment on PubMed Commons regarding reported IC50 of 28 µM for 2-amino-N-benzyl-4-phenylthiophene-3-carboxamide. 2017. View Source
- [2] BindingDB. BDBM50275833: N-benzyl-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzo[b]thiophene-3-carboxamide. 2010. View Source
- [3] MIAOME. 2-amino-5-phenylthiophene-3-carboxamide IC50 data. 2025. View Source
- [4] Li T, et al. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. 2024. View Source
